{[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide
Overview
Description
{[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide is a chemical compound that has garnered significant interest in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide typically involves the reaction of 4-methylbenzyl chloride with thiourea, followed by the addition of hydrobromic acid. The reaction conditions often include:
Reaction of 4-methylbenzyl chloride with thiourea: This step is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Addition of hydrobromic acid: The resulting intermediate is then treated with hydrobromic acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
{[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which {[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by:
Binding to enzymes or receptors: This can modulate their activity and influence various biochemical pathways.
Disrupting cellular processes: It may interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share a similar sulfur-containing structure and are used in various synthetic applications.
Sulfoximines: Known for their medicinal chemistry properties, sulfoximines are structurally related and have similar applications.
Uniqueness
What sets {[(4-Methylphenyl)methyl]sulfanyl}methanimidamide hydrobromide apart is its specific combination of functional groups, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-methylphenyl)methyl carbamimidothioate;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S.BrH/c1-7-2-4-8(5-3-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHRHRXUIGBOPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(=N)N.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501387 | |
Record name | (4-Methylphenyl)methyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72209-88-2 | |
Record name | NSC114662 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114662 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Methylphenyl)methyl carbamimidothioate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20501387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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